(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)(morpholino)methanone
Description
The compound (2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)(morpholino)methanone is a structurally complex molecule featuring a trifluoromethyl-substituted pyridine core linked via a sulfanyl bridge to a methylated imidazole ring, with a morpholino methanone moiety at the 5-position of the imidazole. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage may influence conformational flexibility and binding interactions .
Properties
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2S/c1-22-11(13(24)23-2-4-25-5-3-23)8-21-14(22)26-12-10(16)6-9(7-20-12)15(17,18)19/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVAGROOLBDUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs identified in the literature include:
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS: 338420-99-8): Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety but replaces the imidazole-sulfanyl group with a 3-methoxyphenyl ketone.
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione (CAS: 338421-06-0): Features a thiomorpholinedione ring instead of the morpholino methanone, introducing sulfur atoms into the heterocycle.
5-[(2-Chloranyl-6-fluoranyl-phenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one: Contains a chlorinated, fluorinated benzene ring linked to an imidazo-quinazolinone via a methylsulfanyl group. The quinazolinone core may confer distinct π-π stacking interactions compared to the pyridine-imidazole system in the target compound .
Physicochemical Properties
Hypothetical data based on structural comparisons (Table 1):
| Compound Name | Molecular Weight (g/mol) | Predicted LogP | Key Substituents | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~450 | ~3.5 | Cl, CF₃, sulfanyl, morpholino | <0.1 (aqueous) |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | ~360 | ~3.8 | Cl, CF₃, methoxy | ~0.3 (DMSO) |
| 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | ~290 | ~2.9 | CF₃, thiomorpholinedione | ~1.2 (aqueous) |
*Solubility estimates based on polarity and substituent effects.
- The target compound’s higher molecular weight and LogP suggest lower aqueous solubility compared to thiomorpholinedione analogs, which may require formulation adjustments for bioavailability .
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